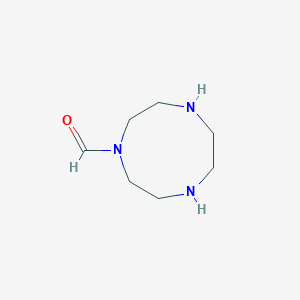
1,4,7-Triazonane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Triazonane-1-carbaldehyde, also known as TAC, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TAC has a triazole ring that is highly reactive, making it an important intermediate for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 1,4,7-Triazonane-1-carbaldehyde is not fully understood. However, it is believed that 1,4,7-Triazonane-1-carbaldehyde acts by inhibiting the activity of certain enzymes in the body. 1,4,7-Triazonane-1-carbaldehyde has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can lead to increased neurotransmitter activity in the brain.
Effets Biochimiques Et Physiologiques
1,4,7-Triazonane-1-carbaldehyde has been found to have significant biochemical and physiological effects. 1,4,7-Triazonane-1-carbaldehyde has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. 1,4,7-Triazonane-1-carbaldehyde has also been found to have anticancer properties, making it a potential candidate for the development of new cancer treatments. 1,4,7-Triazonane-1-carbaldehyde has been found to have catalytic activity in various reactions, making it a potential candidate for the development of new catalysts.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,4,7-Triazonane-1-carbaldehyde in lab experiments include its ease of synthesis, its high reactivity, and its unique properties. 1,4,7-Triazonane-1-carbaldehyde can be synthesized using simple and inexpensive reagents, making it an attractive option for researchers. 1,4,7-Triazonane-1-carbaldehyde has a triazole ring that is highly reactive, making it an important intermediate for the synthesis of various compounds. The limitations of using 1,4,7-Triazonane-1-carbaldehyde in lab experiments include its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for the research of 1,4,7-Triazonane-1-carbaldehyde. One direction is the development of new compounds based on 1,4,7-Triazonane-1-carbaldehyde. 1,4,7-Triazonane-1-carbaldehyde has been found to have antimicrobial, antifungal, and anticancer properties, making it a potential candidate for the development of new antibiotics and cancer treatments. Another direction is the development of new catalytic systems based on 1,4,7-Triazonane-1-carbaldehyde. 1,4,7-Triazonane-1-carbaldehyde has been found to have catalytic activity in various reactions, making it a potential candidate for the development of new catalysts. Finally, the toxicity of 1,4,7-Triazonane-1-carbaldehyde needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 1,4,7-Triazonane-1-carbaldehyde is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 1,4,7-Triazonane-1-carbaldehyde has a wide range of scientific research applications, including the synthesis of various compounds, coordination chemistry, and catalysis. 1,4,7-Triazonane-1-carbaldehyde has significant biochemical and physiological effects, including antimicrobial, antifungal, and anticancer properties. 1,4,7-Triazonane-1-carbaldehyde has advantages and limitations for lab experiments, including its ease of synthesis, high reactivity, and potential toxicity. Finally, future directions for the research of 1,4,7-Triazonane-1-carbaldehyde include the development of new compounds, catalytic systems, and further study of its toxicity.
Méthodes De Synthèse
1,4,7-Triazonane-1-carbaldehyde can be synthesized through a multistep reaction involving the reaction of hydrazine with an aldehyde or ketone followed by cyclization. The most common method for 1,4,7-Triazonane-1-carbaldehyde synthesis involves the reaction of hydrazine hydrate with glyoxal in the presence of a catalyst such as zinc chloride. This reaction results in the formation of 1,4,7-Triazonane-1-carbaldehyde as a white crystalline solid.
Applications De Recherche Scientifique
1,4,7-Triazonane-1-carbaldehyde has a wide range of scientific research applications. 1,4,7-Triazonane-1-carbaldehyde is used as a building block for the synthesis of various compounds such as triazoles, triazolines, and triazolidines. These compounds have been found to have antimicrobial, antifungal, and anticancer properties. 1,4,7-Triazonane-1-carbaldehyde has also been used as a ligand in coordination chemistry and has been found to have catalytic activity in various reactions.
Propriétés
Numéro CAS |
112498-53-0 |
|---|---|
Nom du produit |
1,4,7-Triazonane-1-carbaldehyde |
Formule moléculaire |
C7H15N3O |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1,4,7-triazonane-1-carbaldehyde |
InChI |
InChI=1S/C7H15N3O/c11-7-10-5-3-8-1-2-9-4-6-10/h7-9H,1-6H2 |
Clé InChI |
HCJQGIXHIGWWEL-UHFFFAOYSA-N |
SMILES |
C1CNCCN(CCN1)C=O |
SMILES canonique |
C1CNCCN(CCN1)C=O |
Synonymes |
1H-1,4,7-Triazonine-1-carboxaldehyde, octahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



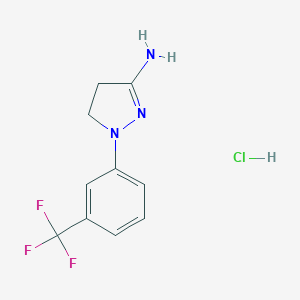
![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)
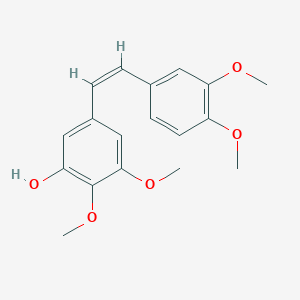


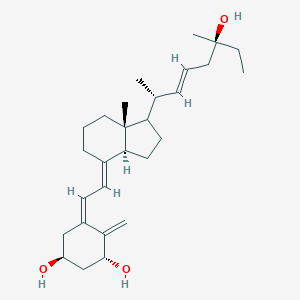
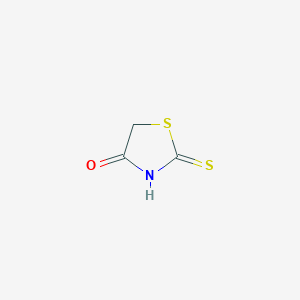

![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)
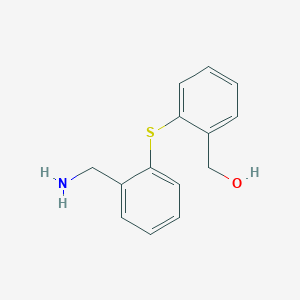
![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
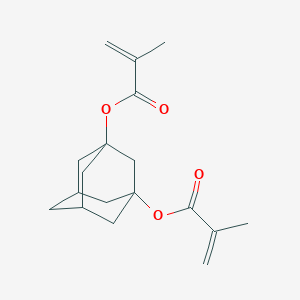
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)